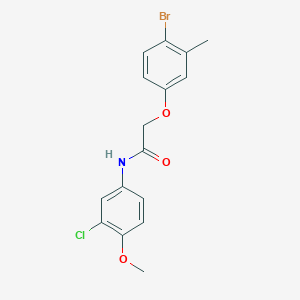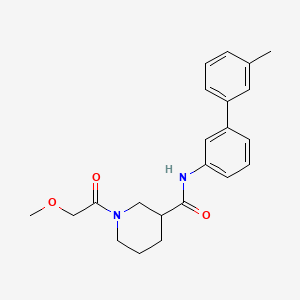
ethyl 1-(methoxyacetyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(methoxyacetyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate, also known as Mepivacaine, is a local anesthetic drug that is commonly used in medical procedures. It was first synthesized in 1957 by AstraZeneca and is currently available in various forms, including injection, cream, and spray.
作用機序
Ethyl 1-(methoxyacetyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate works by blocking the transmission of nerve impulses in the affected area. It does this by binding to and inhibiting the function of voltage-gated sodium channels in the nerve cells. This prevents the cells from depolarizing and transmitting impulses, resulting in a loss of sensation in the area.
Biochemical and Physiological Effects:
ethyl 1-(methoxyacetyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate has been shown to have a relatively low toxicity profile compared to other local anesthetics. It is rapidly metabolized by the liver and excreted in the urine, with a half-life of approximately 2.5 hours. ethyl 1-(methoxyacetyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate has been shown to have minimal effects on cardiovascular and respiratory function, making it a safe choice for use in medical procedures.
実験室実験の利点と制限
Ethyl 1-(methoxyacetyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate has several advantages as a local anesthetic in lab experiments. It is readily available and easy to administer, making it a convenient choice for researchers. It also has a relatively short duration of action, allowing for precise control over the timing of the anesthesia. However, ethyl 1-(methoxyacetyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate has limitations in terms of its potency and duration of action, which may not be sufficient for some experimental procedures.
将来の方向性
There are several potential future directions for research on ethyl 1-(methoxyacetyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate. One area of interest is its use in pain management, particularly in the treatment of chronic pain and neuropathic pain. Another area of research is the development of new formulations of ethyl 1-(methoxyacetyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate with improved potency and duration of action. Finally, there is ongoing research into the mechanism of action of ethyl 1-(methoxyacetyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate and its interactions with other drugs, which may lead to new insights into its clinical use.
合成法
Ethyl 1-(methoxyacetyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate is synthesized by reacting 3-phenylpropylamine with methyl 3-(methoxyacetyl)piperidine-3-carboxylate in the presence of ethyl chloroformate. The resulting product is then treated with ethanol to obtain ethyl 1-(methoxyacetyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate. The synthesis method of ethyl 1-(methoxyacetyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate is well-established and has been extensively studied in the literature.
科学的研究の応用
Ethyl 1-(methoxyacetyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate is widely used as a local anesthetic in various medical procedures, including dental work, surgery, and obstetrics. It is also used in veterinary medicine for the same purposes. In addition, ethyl 1-(methoxyacetyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate has been studied for its potential use in pain management and as a treatment for neuropathic pain. Its effectiveness in these areas has been demonstrated in several clinical trials.
特性
IUPAC Name |
ethyl 1-(2-methoxyacetyl)-3-(3-phenylpropyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-3-25-19(23)20(12-7-11-17-9-5-4-6-10-17)13-8-14-21(16-20)18(22)15-24-2/h4-6,9-10H,3,7-8,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUBTWBWIRXUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)COC)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(methoxyacetyl)-3-(3-phenylpropyl)-3-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081774.png)
![2-ethoxy-6-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6081775.png)
![N-(4-fluorophenyl)-1-[4-(methylthio)benzoyl]-3-piperidinamine](/img/structure/B6081782.png)
![5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6081806.png)
![N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine](/img/structure/B6081810.png)
![5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6081829.png)
![1-(6-methyl-2-pyridinyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6081836.png)
![N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6081837.png)
![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6081844.png)

![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081856.png)

![N-(4-acetylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6081870.png)
![6,8-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6081871.png)